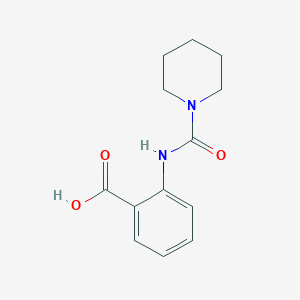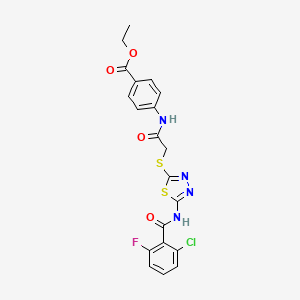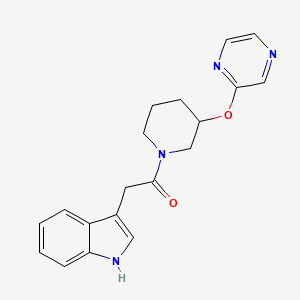![molecular formula C10H13NO B2732469 n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine CAS No. 60368-00-5](/img/structure/B2732469.png)
n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a methylidene group, which in organic chemistry, is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . It also contains a hydroxylamine group, which is an ammonia derivative with a hydroxy group attached to one of the hydrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be based on the groups it contains. The methylidene group would be represented as =CH2, where the ‘=’ denotes the double bond . The hydroxylamine group would have the structure -NH2OH.Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures often undergo addition-elimination reactions . These reactions include three sequential procedures: base-promoted intermolecular addition of hydroxylamine to nitrile to lead to amidoxime, treatment of the amidoxime with an aldehyde to form 4,5-dihydro-1,2,4-oxadiazole, and oxidization of the 4,5-dihydro-1,2,4-oxadiazole by using another aldehyde to afford 1,2,4-oxadiazole .Applications De Recherche Scientifique
Exploration of Epigenetic Modifications
One significant area of research focuses on understanding the role of epigenetic modifications in various biological processes. For instance, 5-Hydroxymethylcytosine (hmC), a modified base in mammalian tissue, has been studied for its potential role in active DNA demethylation pathways. Research using sensitive isotope-based LC-MS methods to determine hmC levels across different tissues suggests that hmC is present in all examined tissues, with the highest concentrations found in neuronal cells of the CNS. This implies a potential involvement in neurological functions and disorders, although the exact function of hmC remains to be fully elucidated (Globisch et al., 2010).
Implications in Oxidative Stress and Aging
Another critical application of research on (NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine and its derivatives is in understanding the mechanisms of oxidative stress and its implications in aging and diseases. N-t-Butyl hydroxylamine, a derivative, has been shown to delay senescence in human lung fibroblasts at much lower concentrations compared to its parent compound, indicating its potential as a more effective agent in mitigating oxidative damage and delaying the onset of senescence-related phenotypes (Atamna et al., 2000).
Role in Neurodegenerative Diseases
Research on the distribution and effects of 5-hydroxymethylcytosine within the brain suggests that it may play a crucial role in neurodegenerative diseases. The distribution of 5-hmC in human cell lines and its enrichment in genes linked to neurodegenerative disorders highlight its potential involvement in the epigenetic regulation mechanisms underlying these diseases. This indicates a promising avenue for therapeutic interventions targeting epigenetic modifications in neurodegenerative diseases (Pastor et al., 2011).
Chemical and Pharmaceutical Applications
The synthesis and characterization of derivatives of (NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine have broad implications in chemical and pharmaceutical research. For example, the novel method for synthesizing deuterated ephedrines using N-methyl-N-trimethylsilyltrifluoroacetamide showcases the versatility of these compounds in creating labeled molecules for clinical, forensic, and doping control analysis. This highlights the potential for these compounds in the development of new analytical methods and pharmaceutical applications (Thevis et al., 2004).
Environmental and Biological Monitoring
The applications of (NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine derivatives extend into environmental and biological monitoring. The development of highly sensitive detection methods for hydroxylamine, a potential environmental pollutant, using modified electrodes illustrates the utility of these compounds in environmental monitoring and safety assessments. Such advances in analytical chemistry provide critical tools for detecting and quantifying trace levels of various substances in the environment, contributing to our understanding of environmental health and safety (Kannan & John, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-9(3)10(6-11-12)5-8(7)2/h4-6,12H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOHEWMMQBPMJ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)
![Bicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B2732391.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732393.png)
![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2732400.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)



![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)

